N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-18-9-3-4-10-19(18)25-23(30)22(29)17-14-27(20-11-5-2-8-16(17)20)15-21(28)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXIIMZTXDVCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a subsequent reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an alkyl or aryl group.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism of action involves disrupting bacterial cell wall synthesis and protein synthesis, leading to cell death.
Minimum Inhibitory Concentration (MIC) values have been reported in studies ranging from 4.69 µM to 156.47 µM against various bacterial strains, demonstrating the compound's potency in inhibiting bacterial growth.
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida albicans and Fusarium oxysporum. MIC values for antifungal activity have been documented, indicating its potential as a therapeutic agent in treating fungal infections.
Therapeutic Applications
The therapeutic applications of this compound are being explored in various contexts:
Anticancer Research
The indole structure is often associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The potential for N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide to exhibit similar effects warrants further investigation.
Neurological Studies
Given the piperidine moiety's association with analgesic properties, research into the compound's effects on pain pathways and potential use in treating neurological disorders is ongoing.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, altering their activity. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations :
- The piperidinylethyl side chain introduces a cyclic amine, which may improve solubility and metabolic stability over linear alkyl chains .
- Substitution of the indole core (e.g., with thiazolidinone in ) alters electron distribution and biological target specificity.
Physicochemical Properties
Electronic Effects
- NQR Studies: N-(2-Chlorophenyl) amides exhibit higher ³⁵Cl NQR frequencies compared to non-chlorinated analogs due to electron-withdrawing effects. Alkyl side chains (e.g., piperidinylethyl) may slightly reduce frequencies, while aryl groups increase them .
- Solubility : The piperidinyl group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., D-24851) .
Crystallographic Data
Tubulin Inhibition
- D-24851: Exhibits nanomolar-range activity against tubulin polymerization, a key mechanism in anticancer drug design .
- The piperidinylethyl group may modulate binding kinetics compared to D-24851’s pyridinyl group.
Enzyme Modulation
Anti-Inflammatory Activity
Biological Activity
N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, which may endow it with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18ClN3O2 |
| Molecular Weight | 307.775 g/mol |
| Density | 1.281 g/cm³ |
| LogP | 2.521 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, influencing their activity and leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting physiological responses.
- Apoptosis Induction : Some studies suggest that similar compounds can induce apoptosis in cancer cells through caspase-dependent pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related indole-based compounds demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Related piperidine derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings highlight the possibility of using this compound in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
-
Anticancer Studies :
Compound Cell Line IC50 (µM) Compound A HepG2 6.19 Compound B MCF7 5.10 Doxorubicin HepG2 9.18 - Antimicrobial Studies :
Q & A
Q. What are the key synthetic routes for preparing N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis typically involves multi-step organic reactions:
Indole Core Formation : Start with indole derivatives (e.g., 1H-indole) and introduce the piperidine moiety via nucleophilic substitution. For example, reacting 1H-indole with 2-bromo-1-(piperidin-1-yl)ethan-1-one under alkaline conditions .
Acetamide Coupling : Condense the intermediate with 2-chlorophenylacetic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .
Purification : Use column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) .
Key Considerations : Optimize reaction temperature (0–30°C), solvent polarity, and stoichiometry to avoid side products like over-alkylated indoles .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions on indole, piperidine, and acetamide groups. For example, the indole C3 proton appears as a singlet near δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₃H₂₃ClN₄O₃) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, ketone) .
Validation : Cross-check purity (>95%) via elemental analysis and melting point consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
Substituent Variation :
- Modify the indole moiety (e.g., introduce halogens at C5/C7 to enhance lipophilicity and target binding) .
- Replace piperidine with pyrrolidine or morpholine to alter basicity and solubility .
Biological Assays :
- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Compare IC₅₀ values in cell-based assays (e.g., anti-proliferation in cancer lines) .
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like tubulin or serotonin receptors .
Q. Example Table :
| Derivative | Indole Substituent | Piperidine Analog | IC₅₀ (nM) |
|---|---|---|---|
| 1 | H | Piperidine | 250 |
| 2 | 5-F | Pyrrolidine | 120 |
| 3 | 7-Cl | Morpholine | 85 |
Note : Prioritize derivatives with >50% activity improvement over the parent compound .
Q. How should researchers address contradictions in reported biological activity data?
Case Example : If one study reports potent anticancer activity (IC₅₀ = 50 nM) while another shows weak effects (IC₅₀ > 1 µM) :
Validate Assay Conditions :
- Check cell line specificity (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
- Replicate experiments with standardized protocols (e.g., MTT assay at 48h vs. 72h) .
Orthogonal Assays :
- Confirm target engagement using Western blotting (e.g., apoptosis markers like caspase-3) .
- Compare solubility and stability in DMSO/PBS to rule out formulation artifacts .
Data Normalization :
- Use reference compounds (e.g., paclitaxel for microtubule inhibition) to calibrate inter-lab variability .
Critical Step : Publish full experimental details (e.g., compound batch purity, exact concentrations) to enable reproducibility .
Q. What strategies improve the metabolic stability of this compound?
Structural Modifications :
- Replace labile groups (e.g., ester linkages) with stable bioisosteres like amides or heterocycles .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
In Vitro Screening :
- Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS/MS .
- Test cytochrome P450 inhibition to predict drug-drug interactions .
Q. Example Data :
| Modification | t₁/₂ (Human Microsomes) | Major Metabolite |
|---|---|---|
| Parent | 12 min | N-dealkylation |
| CF₃-Substituted | 45 min | None detected |
Q. How can researchers elucidate the mechanism of action (MoA)?
Target Deconvolution :
- Use affinity chromatography with a biotinylated derivative to pull down binding proteins .
- Apply CRISPR-Cas9 screens to identify gene knockouts that confer resistance .
Pathway Analysis :
- Perform RNA-seq to detect differentially expressed genes (e.g., apoptosis, cell cycle regulators) .
- Validate hits with siRNA knockdown or inhibitors (e.g., p38 MAPK inhibitors) .
Key Insight : Correlate MoA with structural features (e.g., indole’s role in intercalation) using molecular dynamics simulations .
Q. What are best practices for scaling up synthesis without compromising yield?
Process Optimization :
- Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., ethyl acetate) .
- Use flow chemistry for exothermic steps (e.g., nitration) to improve safety and scalability .
Quality Control :
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Conduct stress testing (heat, humidity) to identify degradation pathways .
Example Workflow :
Lab-scale (1 g): 65% yield → Pilot-scale (100 g): 58% yield (after optimizing mixing efficiency and catalyst recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
